![molecular formula C19H37ClO3 B563684 rac 1-Palmitoyl-3-chloropropanediol-d5 CAS No. 1346599-60-7](/img/no-structure.png)
rac 1-Palmitoyl-3-chloropropanediol-d5
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Overview
Description
“rac 1-Palmitoyl-3-chloropropanediol-d5” is a monoacylglycerol of palmitic acid at the sn-1 position and a chloride group at the sn-3 position . It is a stable isotope labelled compound used in research .
Molecular Structure Analysis
The molecular formula of “rac 1-Palmitoyl-3-chloropropanediol-d5” is C19H37ClO3 . It is a monoacylglycerol of palmitic acid at the sn-1 position and a chloride group at the sn-3 position .Chemical Reactions Analysis
The chlorine in “rac 1-Palmitoyl-3-chloropropanediol-d5” is a good leaving group and can undergo substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
The molecular weight of “rac 1-Palmitoyl-3-chloropropanediol-d5” is 348.95 . It is a solid at room temperature .Scientific Research Applications
1. Application in Food Contaminant Analysis
rac 1-Palmitoyl-3-chloropropanediol-d5 has been used as an internal standard in the determination of fatty acid esters of chloropropanediol in food samples, especially in vegetable oils. This involves a process of Gas Chromatography (GC) coupled with Mass Spectroscopy (MS) for the quantification of these contaminants, showcasing its significance in ensuring food safety (Le Thanh et al., 2019).
2. Role in Investigating Immune System Suppression
Another study explored the immunosuppressive activities of 3-chloro-1,2-propanediol (3-MCPD) esters, including 1-palmitoyl-3-chloropropanediol, on T lymphocyte activation. This research provides insights into how certain food contaminants might suppress the immune system, and rac 1-Palmitoyl-3-chloropropanediol-d5 played a crucial role in these investigations (Huang et al., 2018).
3. In Stereospecific Analysis of Fatty Acid Esters
The compound has been utilized in the stereospecific analysis of fatty acid esters of chloropropanediol isolated from goat milk. This type of analysis is crucial for understanding the structural properties of these esters in various dairy products (Myher et al., 1986).
4. Advancing Protein S-Acylation Studies
It has been instrumental in the study of protein S-acylation, a major posttranslational modification. The research on rac 1-Palmitoyl-3-chloropropanediol-d5 has contributed significantly to understanding how this modification affects protein function and localization (Forrester et al., 2011).
properties
CAS RN |
1346599-60-7 |
---|---|
Product Name |
rac 1-Palmitoyl-3-chloropropanediol-d5 |
Molecular Formula |
C19H37ClO3 |
Molecular Weight |
353.983 |
IUPAC Name |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D |
InChI Key |
CHBIHFLJUKBYRJ-YXJZIHALSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
synonyms |
Hexadecanoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; Palmitic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; 3-Chloro-1,2-propanediol-d3 1-Palmitate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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